6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (molecular formula: C₁₄H₈ClF₃O₂, molecular weight: 300.66 g/mol) is a biphenyl derivative featuring a chlorine substituent at position 6 and a trifluoromethyl (CF₃) group at position 3'. Its structural uniqueness lies in the synergistic electronic effects of the chlorine (electron-withdrawing) and CF₃ groups, which influence acidity, solubility, and metabolic stability .
Properties
IUPAC Name |
4-chloro-3-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGABTWFXORPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680893 | |
| Record name | 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261786-28-0 | |
| Record name | 6-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Systems and Ligand Design
The Suzuki-Miyaura reaction is the most widely used method for constructing the biphenyl core. A halogenated benzoic acid derivative (e.g., 3-bromo-6-chlorobenzoic acid) is coupled with a trifluoromethyl-substituted arylboronic acid.
Table 1: Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | 68 | 92 | |
| Pd(OAc)₂ | SPhos | 85 | 98 | |
| PdCl₂(dppf) | XPhos | 78 | 95 |
Bidentate ligands like SPhos enhance catalytic efficiency by stabilizing the palladium center and reducing undesired homocoupling. Microwave-assisted synthesis (100°C, 30 min) improves yields to 89% compared to conventional heating (12–24 hr).
Solvent and Temperature Optimization
Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate transmetallation. A mixed solvent system (THF:H₂O, 4:1) at 80°C achieves optimal balance between solubility and reaction rate.
Ullmann-Type Coupling Methods
Ullmann coupling offers a copper-catalyzed alternative for biphenyl synthesis, particularly useful for electron-deficient aryl halides.
Table 2: Copper Catalysts for Ullmann Coupling
While Ullmann reactions avoid palladium costs, they require higher temperatures (120–150°C) and exhibit lower functional group tolerance compared to Suzuki-Miyaura.
Carboxylation Strategies
Post-Coupling Carboxylation
Direct carboxylation of pre-coupled biphenyl intermediates using CO₂ under high pressure (50 atm) in the presence of cesium carbonate yields the carboxylic acid.
Table 3: Carboxylation Conditions
| Substrate | CO₂ Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6-Chloro-3'-CF₃-biphenyl | 50 | 120 | 75 |
| 6-Chloro-3'-CF₃-biphenyl | 30 | 100 | 58 |
Directed ortho-Metalation (DoM)
Lithiation of a pre-coupled biphenyl methyl ester with LDA followed by quenching with CO₂ gas introduces the carboxylic acid group regioselectively.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous flow reactors reduce reaction times by 40% compared to batch processes.
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Catalyst recycling using polymer-supported palladium nanoparticles decreases metal waste.
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Process Analytical Technology (PAT) monitors reaction progress in real-time via inline FTIR spectroscopy.
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison (Benchmark Scale: 100 g)
| Method | Cost ($/kg) | Purity (%) | Environmental Impact (E-factor) |
|---|---|---|---|
| Suzuki-Miyaura | 1,200 | 98 | 8.2 |
| Ullmann | 950 | 95 | 12.7 |
| Carboxylation (CO₂) | 1,500 | 97 | 6.5 |
The Suzuki-Miyaura route balances cost and sustainability, whereas carboxylation offers higher atom economy.
Recent Advances and Emerging Techniques
-
Photocatalytic C–H activation enables direct coupling of arenes without pre-functionalization, though yields remain modest (≤50%).
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Electrochemical synthesis reduces reliance on precious metals, achieving 82% yield with a carbon electrode.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylates and ketones.
Reduction: Reduced derivatives such as alcohols and aldehydes.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to function as a building block for the synthesis of biologically active compounds.
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced metabolic stability and bioactivity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further drug development.
- Antimicrobial Properties : The presence of chlorine and trifluoromethyl groups has been linked to increased antimicrobial activity. This compound may serve as a scaffold for developing new antibiotics or antifungal agents.
Materials Science
In materials science, this compound is being investigated for its potential use in the development of novel polymers and coatings.
- Fluorinated Polymers : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. This makes it suitable for applications in harsh environments, such as aerospace or chemical processing industries.
- Surface Modification : The compound can be utilized in surface treatments to impart hydrophobic properties to materials, which is beneficial in various industrial applications.
Environmental Studies
Research into the environmental impact of fluorinated compounds has increased due to their persistence and potential toxicity.
- Environmental Monitoring : This compound can be used as a marker for studying the environmental fate of similar fluorinated compounds. Its stability allows for long-term monitoring in various ecosystems.
- Biodegradation Studies : Understanding how such compounds degrade in the environment is crucial for assessing their ecological impact. Studies focus on identifying microbial pathways that can break down these complex structures.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the carboxylic acid moiety could enhance therapeutic efficacy .
Case Study 2: Surface Coating Applications
Research conducted by the Materials Science Institute explored the use of fluorinated compounds in creating protective coatings for metal surfaces. The study demonstrated that coatings incorporating this compound showed improved resistance to corrosion compared to traditional coatings .
Case Study 3: Environmental Persistence
A comprehensive study published in Environmental Science & Technology assessed the persistence of various fluorinated compounds, including this compound, in aquatic environments. The findings highlighted its long half-life and potential accumulation in aquatic organisms .
Mechanism of Action
The mechanism of action of 6-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The chloro group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with key analogs, emphasizing substituent positions, molecular weights, and functional group effects:
Key Structural and Functional Differences
Substituent Position Effects :
- The 3'-CF₃ group in the target compound vs. 2'-CF₃ () alters steric accessibility for receptor binding. The 3' position may enhance interaction with hydrophobic pockets in enzymes like kinases .
- 6-Chloro substitution distinguishes the target from 6-fluoro analogs (), where chlorine’s stronger electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.5 vs. ~3.0 for fluorine) .
Sulfonyl-containing analogs () show enhanced polarity (PSA ~90 Ų vs. ~40 Ų for the target), favoring solubility but limiting blood-brain barrier penetration .
Biological Activity Insights: Compounds with CF₃ and chlorine substituents (e.g., ) are prevalent in structure-activity relationship (SAR) studies for kinase inhibitors. For example, 3',4'-dichloro analogs demonstrated nanomolar IC₅₀ values in mTOR inhibition assays . Fluorine-methyl hybrids () are explored in anti-proliferative agents, where fluorine’s small size and methyl’s metabolic stability balance potency and pharmacokinetics .
Biological Activity
6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H8ClF3O2
- Molecular Weight : 300.65 g/mol
- IUPAC Name : this compound
- CAS Number : 1261635-58-8
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor in different biological pathways.
Anticancer Activity
Recent studies have shown that compounds containing trifluoromethyl groups can enhance biological activity significantly. The presence of the trifluoromethyl group has been associated with increased potency against certain cancer cell lines. For instance, a related compound demonstrated a 30-fold increase in potency compared to its non-fluorinated counterpart when tested against Bcr-Abl tyrosine kinase inhibitors .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tumor immunotherapy. The structure-activity relationship indicates that modifications to the biphenyl structure can influence the inhibitory potency against IDO and other related enzymes .
Case Studies
Several case studies highlight the biological implications of this compound:
-
Study on Antitumor Activity :
- Researchers assessed the cytotoxic effects of various derivatives of biphenyl carboxylic acids on human cancer cell lines. The results indicated that modifications to the carboxylic acid moiety significantly affected cellular uptake and cytotoxicity.
- Findings : Compounds with enhanced lipophilicity showed improved cell membrane permeability and greater cytotoxic effects.
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Enzyme Inhibition Profile :
- A comparative study evaluated the inhibitory effects of several derivatives on IDO and TDO enzymes. The results suggested that the trifluoromethyl group significantly enhances binding affinity.
- IC50 Values : The most potent derivative exhibited an IC50 value of 1.17 µM for IDO and 1.55 µM for TDO, indicating strong inhibitory potential .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications affect biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency against kinases |
| Chlorine Substitution | Enhances interactions with targets |
| Carboxylic Acid Moiety | Essential for enzyme inhibition |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid?
The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated benzoic acid derivative (e.g., 3-bromo-6-chlorobenzoic acid) and a trifluoromethyl-substituted arylboronic acid. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands enhance coupling efficiency .
- Reaction optimization : Use polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours to achieve yields >70% .
- Carboxylation : Post-coupling carboxylation via CO₂ insertion under high pressure may be required if the carboxylic acid group is not pre-installed .
- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 8.24 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- HRMS (High-Resolution Mass Spectrometry) : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) validates molecular integrity .
- Elemental analysis : Confirms C, H, N, and halogen content within ±0.4% deviation .
Q. What are the solubility and stability profiles of this compound, and how do they influence experimental design?
- Solubility : Limited aqueous solubility (<1 mg/mL in PBS) necessitates DMSO or DMF as stock solvents. Solubility in organic solvents (e.g., THF, ethanol) is moderate .
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions to prevent decarboxylation .
- Experimental design : Pre-dissolve in DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the chloro and trifluoromethyl groups?
- Substituent variation : Synthesize analogs with substituent deletions (e.g., Cl → H, CF₃ → CH₃) to isolate electronic/hydrophobic effects .
- Biological testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) to correlate substituent effects with activity.
- Computational modeling : Use DFT calculations to map electrostatic potentials and steric interactions at binding sites .
Q. How can conflicting biological activity data between structurally similar derivatives be resolved?
- Systematic comparison : Test all derivatives under identical assay conditions (pH, temperature, solvent controls) .
- Metabolic stability assays : Evaluate if differences arise from pharmacokinetic factors (e.g., CYP450-mediated degradation) .
- Crystallography : Co-crystallize active/inactive analogs with target proteins to identify binding mode disparities .
Q. What computational strategies are effective in predicting interactions with biological targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against homology models or crystal structures. Focus on halogen bonding (Cl) and hydrophobic pockets (CF₃) .
- MD simulations : Run 100-ns trajectories to assess binding stability and entropy changes .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for enhanced coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 24 hours) while maintaining yield .
- Flow chemistry : Implement continuous-flow reactors for safer handling of intermediates and improved reproducibility .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug design : Convert the carboxylic acid to ester or amide prodrugs for enhanced bioavailability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion and tissue targeting .
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize suspensions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
